molecular formula C22H42O2 B1252433 ethyl (11Z)-icosenoate

ethyl (11Z)-icosenoate

Cat. No. B1252433
M. Wt: 338.6 g/mol
InChI Key: BRACWSIXBQMMPL-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (11Z)-icosenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (11Z)-icosenoic acid with the hydroxy group of ethanol. It derives from an (11Z)-icos-11-enoic acid.

Scientific Research Applications

Sustainability Metrics in Chemical Research

A study focused on the sustainability of chemical processes, particularly the catalytic production of higher alcohols from ethanol, using sustainability metrics. It highlights the importance of understanding the strengths and weaknesses of sustainability assessment methods applied in chemical research. The study emphasizes the role of early-stage metrics in guiding laboratory research toward long-term societal goals, using 2-ethyl-1-hexanol production as a case study. This research provides insights into the potential opportunities and challenges of higher chain Guerbet alcohols from biobased ethanol (Patel et al., 2015).

Biological Macromolecule Alignment

Liquid Crystalline Media for NMR Experiments

A paper discusses the formation of dilute liquid crystalline phases suitable for the partial alignment of biological macromolecules in a magnetic field, using mixtures like n-Alkyl-poly(ethylene glycol)/n-alkyl alcohol. These systems, which are insensitive to pH and tolerant against high protein concentrations, are demonstrated to be suitable for measurements of residual dipolar couplings in proteins, DNA, and protein/DNA complexes. This method offers guidelines for the use of these lyotropic systems in NMR spectroscopy, contributing to the understanding of molecular structures and interactions (Rückert & Otting, 2000).

Catalytic Enantioselectivity

Enantioselective Hydrogenation of Ethyl Pyruvate

Research focused on the enantioselective hydrogenation of ethyl pyruvate using α- and β-isocinchonine-modified Pt/Al2O3 catalysts in toluene. The study examines the effects of modifier concentration, temperature, and hydrogen pressure on the reaction rate and enantioselectivity. It provides insights into the structural and mechanistic aspects of catalysis, including the hypothesis that β-isocinchonine, with its rigid, open conformation, is responsible for enantioselection and inversion of enantioselectivity (Bartók et al., 2005).

Liquid Chromatography and Spectrometry

LC-MS/MS Method for Ethyl Glucuronide Concentration in Hair

A study presents the development and validation of an optimized LC-MS/MS method for analyzing ethyl glucuronide concentrations in hair. It investigates the influence of special cleansing shampoos on ethyl glucuronide concentrations, demonstrating that a single application of the tested cleansing shampoos did not significantly alter ethyl glucuronide levels. This research offers a validated analytical tool for assessing alcohol consumption behavior, contributing to forensic and clinical sciences (Binz et al., 2014).

properties

Product Name

ethyl (11Z)-icosenoate

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

ethyl (Z)-icos-11-enoate

InChI

InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12H,3-10,13-21H2,1-2H3/b12-11-

InChI Key

BRACWSIXBQMMPL-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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